

Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Heptyl crotonate*

Cat. No.: B093458

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Introduction

Heptyl crotonate, with the CAS number 16930-99-7, is an organic compound classified as an ester of crotonic acid and heptanol. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, this document elucidates the general mechanism of toxicity associated with the class of α,β -unsaturated carbonyl compounds, to which **heptyl crotonate** belongs. This information is intended to be a valuable resource for professionals in research, and drug development who may be working with or investigating this compound and its related structures.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological information for **heptyl crotonate**.

| Identifier | Value |
|-------------------|---|
| CAS Number | 16930-99-7 |
| Molecular Formula | C ₁₁ H ₂₀ O ₂ |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | Heptyl (E)-but-2-enoate |
| Synonyms | Heptyl 2-butenoate, 2-Butenoic acid, heptyl ester |

| Property | Value | Reference |
|------------------|--|-----------|
| Appearance | Colorless to pale yellow liquid (estimated) | [1] |
| Boiling Point | 229-231 °C at 760 mmHg | [1] |
| Flash Point | 106.1 °C | [1] |
| Density | 0.889 g/cm ³ | [1] |
| Water Solubility | 16.97 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 4.354 (estimated) | [1] |

Experimental Protocols

Synthesis of Heptyl Crotonate via Fischer Esterification

The synthesis of **heptyl crotonate** can be readily achieved through the Fischer esterification of crotonic acid with 1-heptanol, using a strong acid catalyst.

Materials:

- Crotonic acid (1.0 eq)
- 1-Heptanol (3.0 eq)

- Concentrated Sulfuric Acid (H_2SO_4) (catalytic amount, e.g., 0.1 eq)
- Toluene
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add crotonic acid, 1-heptanol, and toluene.
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.
- Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent (toluene) and excess 1-heptanol under reduced pressure using a rotary evaporator to yield crude **heptyl crotonate**.
- The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis (Predicted)

While experimentally obtained spectra for **heptyl crotonate** are not readily available, its spectral characteristics can be predicted based on its structure and data from analogous compounds like ethyl crotonate.^{[2][3]}

¹H NMR (Proton Nuclear Magnetic Resonance)

- $\delta \sim 0.9$ ppm (t, 3H): Terminal methyl group of the heptyl chain.
- $\delta \sim 1.3$ ppm (m, 8H): Methylene groups of the heptyl chain.
- $\delta \sim 1.6$ ppm (quintet, 2H): Methylene group adjacent to the ester oxygen on the heptyl chain.
- $\delta \sim 1.8$ ppm (dd, 3H): Methyl group of the crotonate moiety.
- $\delta \sim 4.1$ ppm (t, 2H): Methylene group attached to the ester oxygen.
- $\delta \sim 5.8$ ppm (dq, 1H): Vinylic proton at the α -position to the carbonyl group.
- $\delta \sim 6.9$ ppm (dq, 1H): Vinylic proton at the β -position to the carbonyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- $\delta \sim 14$ ppm: Terminal methyl carbon of the heptyl chain.
- $\delta \sim 18$ ppm: Methyl carbon of the crotonate moiety.
- $\delta \sim 22-32$ ppm: Methylene carbons of the heptyl chain.
- $\delta \sim 64$ ppm: Methylene carbon attached to the ester oxygen.
- $\delta \sim 122$ ppm: Vinylic carbon at the α -position.
- $\delta \sim 145$ ppm: Vinylic carbon at the β -position.
- $\delta \sim 166$ ppm: Carbonyl carbon of the ester.

IR (Infrared) Spectroscopy

The IR spectrum of **heptyl crotonate** is expected to show characteristic peaks for an α,β -unsaturated ester.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ~ 2850 - 2960 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- ~ 1720 - 1740 cm^{-1} : Strong C=O stretching vibration of the α,β -unsaturated ester.
- $\sim 1650\text{ cm}^{-1}$: C=C stretching vibration of the conjugated double bond.
- ~ 1150 - 1250 cm^{-1} : C-O stretching vibrations of the ester group.

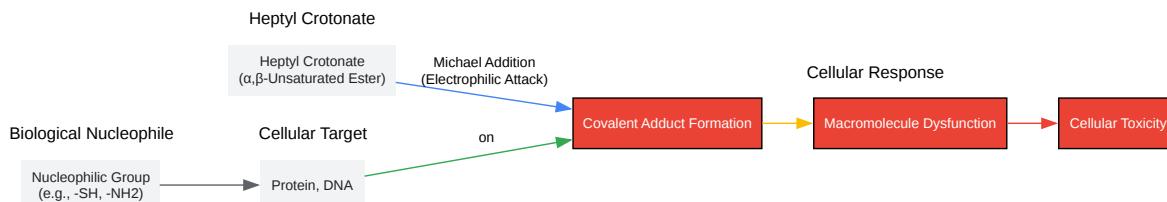
Biological Activity and Signaling Pathway

Specific biological activity and signaling pathways for **heptyl crotonate** have not been extensively studied. However, as an α,β -unsaturated carbonyl compound, its toxicity is generally attributed to its electrophilic nature.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

General Mechanism of Toxicity: Michael Addition

The key mechanism of toxicity for α,β -unsaturated carbonyl compounds is the Michael addition reaction. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β -carbon electrophilic. This electrophilic center can then react with soft nucleophiles, such as the sulphydryl groups of cysteine residues in proteins and glutathione, as well as amine

groups in proteins and DNA.[8][11][12] This covalent modification of biological macromolecules can lead to enzyme inactivation, depletion of cellular antioxidants (like glutathione), and DNA damage, ultimately resulting in cellular dysfunction and toxicity.[8][11][12]



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Caption: General mechanism of toxicity for **heptyl crotonate**.

Conclusion

This technical guide has provided a detailed overview of **heptyl crotonate** (CAS 16930-99-7), encompassing its physicochemical properties, a comprehensive experimental protocol for its synthesis, and predicted spectroscopic data. A key aspect highlighted is the general mechanism of toxicity for the class of α,β -unsaturated carbonyl compounds, which proceeds via Michael addition and subsequent covalent modification of biological macromolecules. This information serves as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds, emphasizing the importance of understanding their chemical reactivity in biological systems. Further research is warranted to elucidate the specific biological activities and toxicological profile of **heptyl crotonate**.

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